

solubility of 5-Nitro-1H-pyrrole-2-carbonitrile in organic solvents

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Compound of Interest

Compound Name: 5-Nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B1359092

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Solubility of 5-Nitro-1H-pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Nitro-1H-pyrrole-2-carbonitrile**, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical data in publicly accessible literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on its structural features and established principles of organic chemistry. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, providing researchers with the necessary methodologies to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of novel chemical entities incorporating the **5-Nitro-1H-pyrrole-2-carbonitrile** scaffold.

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the presence of reactive functional groups—a nitro group and a nitrile group—attached to a

pyrrole core.[1] These features make it a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, formulation, and various analytical procedures.

This document aims to bridge the current gap in available quantitative solubility data for **5-Nitro-1H-pyrrole-2-carbonitrile**. It provides a theoretical assessment of its solubility and presents detailed experimental workflows for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

5-Nitro-1H-pyrrole-2-carbonitrile possesses a polar structure due to the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, as well as the N-H group of the pyrrole ring. The N-H group can act as a hydrogen bond donor, while the nitrogen of the nitrile and the oxygens of the nitro group can act as hydrogen bond acceptors.[3][4][5] These characteristics suggest that it will exhibit favorable solubility in polar aprotic and polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Based on these structural considerations, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of **5-Nitro-1H-pyrrole-2-carbonitrile** in Common Organic Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	High	Capable of hydrogen bonding with the solute.
Ethanol	High	Similar to methanol, can act as a hydrogen bond donor and acceptor.	
Water	Low to Moderate	While polar, the organic backbone may limit high solubility. The N-H, nitrile, and nitro groups can hydrogen bond with water.[3][4]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	Highly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)	High	A polar aprotic solvent that can effectively solvate the polar functional groups.	
Acetone	Moderate to High	A polar aprotic solvent that can engage in dipole-dipole interactions.	
Acetonitrile	Moderate to High	A polar aprotic solvent; the nitrile group may have specific favorable interactions.[6]	

Moderately Polar	Ethyl Acetate	Moderate	Possesses both polar and nonpolar characteristics.
Dichloromethane	Low to Moderate	A weakly polar solvent.	
Nonpolar	Toluene	Low	Primarily nonpolar character.
Hexane	Very Low	A nonpolar aliphatic hydrocarbon.	

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique for this purpose.

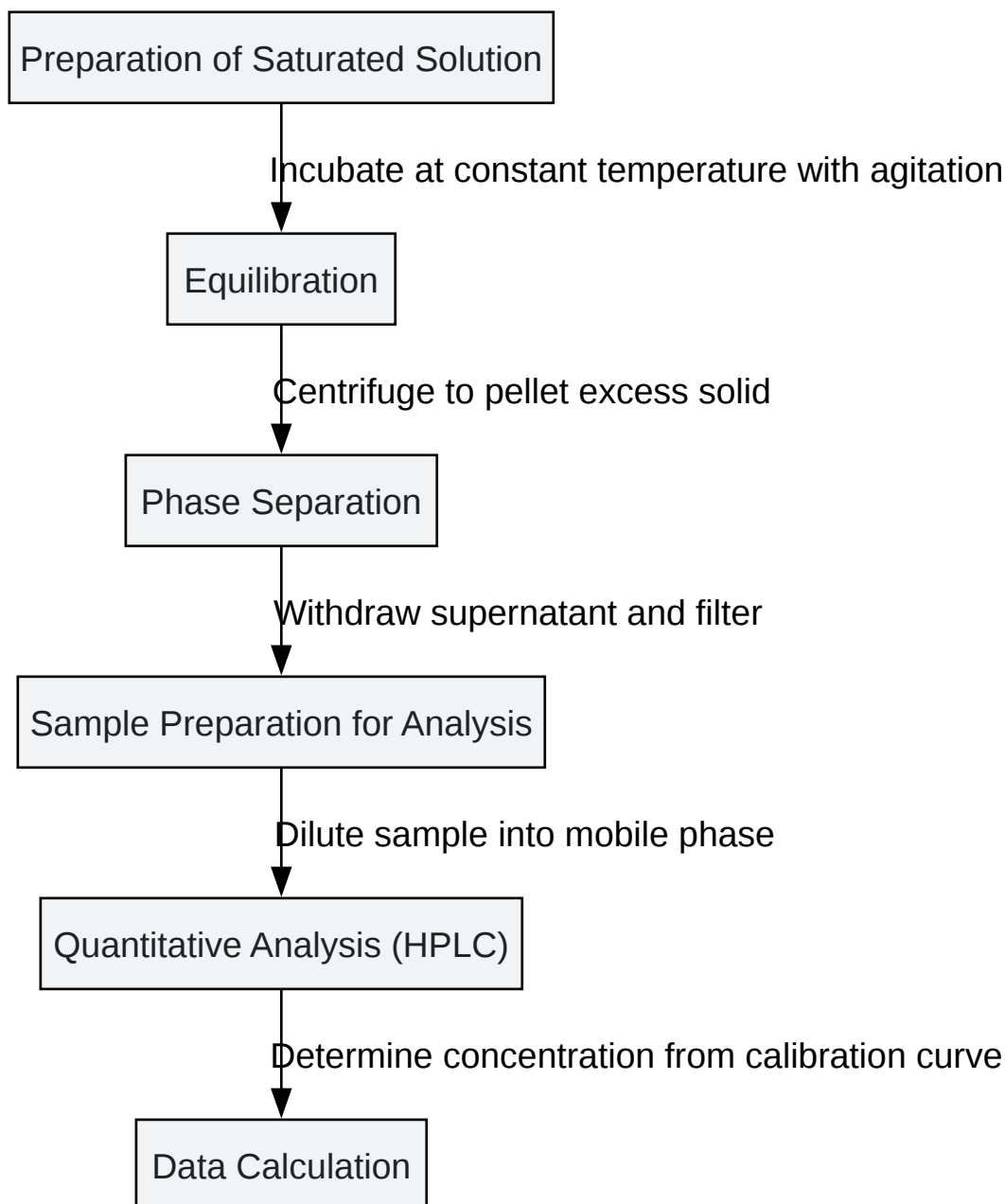
Materials and Equipment

- **5-Nitro-1H-pyrrole-2-carbonitrile** (high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.22 μm PTFE)

Experimental Workflow

A general workflow for determining the equilibrium solubility is depicted in the following diagram.



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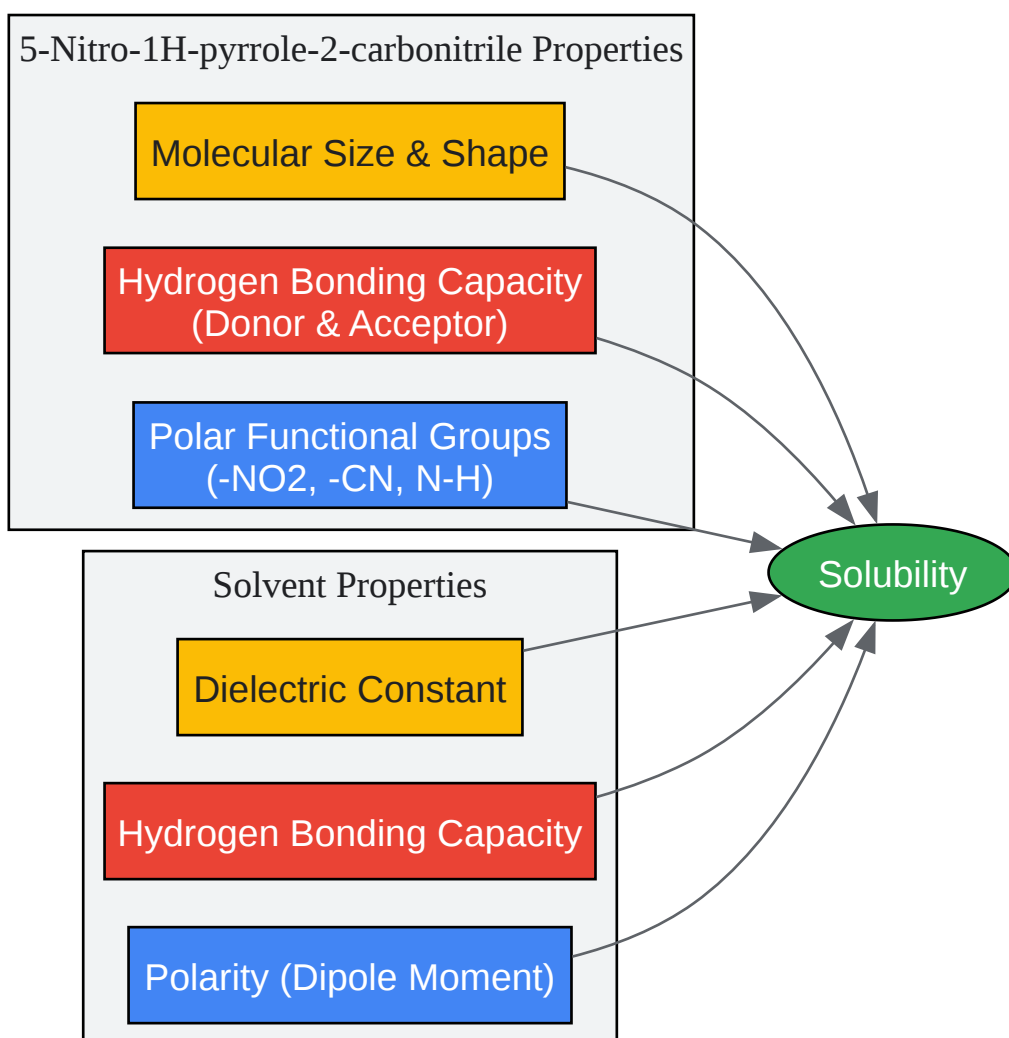
Caption: General workflow for equilibrium solubility determination.

Detailed Procedure

- **Preparation of Saturated Solution:** Add an excess amount of **5-Nitro-1H-pyrrole-2-carbonitrile** to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Preparation for Analysis:** Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the supernatant through a syringe filter to remove any remaining solid particles.
- **Quantitative Analysis:** Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method). Analyze the diluted sample by HPLC to determine the concentration of **5-Nitro-1H-pyrrole-2-carbonitrile**. A pre-validated calibration curve of the compound in the same solvent system is required for accurate quantification.
- **Data Calculation:** Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration determined by HPLC and the dilution factor used.

Logical Relationship of Factors Influencing Solubility

The solubility of **5-Nitro-1H-pyrrole-2-carbonitrile** is a result of the interplay between its intrinsic properties and the properties of the solvent. This relationship can be visualized as follows:



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